4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3OS and its molecular weight is 169.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Pyrimidine Derivatives
Pyrimidine derivatives, including 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, have demonstrated significant biological activities, prompting extensive research into their synthesis and characterization. Gondkar et al. (2013) conducted a study focusing on the synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives and their in-vitro anti-inflammatory activity. This study detailed the synthesis process and the substitution of the active methylthio group at the 6th position with selected nucleophiles to derive the final compounds. The synthesized compounds were extensively characterized and showed potent in-vitro anti-inflammatory activity, suggesting the potential of these derivatives to serve as a lead for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Pyrimidine Derivatives in Medicinal and Pharmaceutical Industries
The pyranopyrimidine core, closely related to the chemical structure of this compound, is extensively utilized in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Parmar et al. (2023) reviewed synthetic pathways employed for developing substituted pyrano[2,3-d]pyrimidin-2-one (thiones) derivatives, highlighting the application of diversified hybrid catalysts in the synthesis process. The review encapsulated synthetic methods, the mechanism, and the recyclability of catalysts, emphasizing the pivotal role of 5H-pyrano[2,3-d]pyrimidine scaffolds in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Pyrimidine Derivatives and Their Role in Chemical Biology
Chemical biology heavily relies on compounds like this compound due to their varied biological activities. Jindal and Kaur (2021) provided a comprehensive review of pyrimidine-based optical sensors and their biological and medicinal applications. The review stressed the competence of pyrimidine derivatives in forming coordination and hydrogen bonds, making them suitable for use as sensing probes and for various biological applications (Jindal & Kaur, 2021).
Safety and Hazards
The safety information for “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of pyridopyrimidines and naphthyridines, which are inhibitors of Akt kinase for the treatment of cancer .
Molecular Mechanism
It is known to be involved in the synthesis of Akt kinase inhibitors , suggesting that it may interact with biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
It is known to be stable under inert gas at 2–8 °C
Metabolic Pathways
It is involved in the synthesis of Akt kinase inhibitors , suggesting that it may interact with enzymes or cofactors in this pathway.
Properties
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONQMFYFJRAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304313 | |
Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-31-0 | |
Record name | 770-31-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.